molecular formula C14H28O2 B8775008 2-Undecyl-1,3-dioxolane CAS No. 5735-88-6

2-Undecyl-1,3-dioxolane

Cat. No. B8775008
M. Wt: 228.37 g/mol
InChI Key: BKFFGALSQITQAW-UHFFFAOYSA-N
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Patent
US04861764

Procedure details

Following example I, 45.56 g (0.25 mole) of dodecyl aldehyde, 17.85 g (0.288 mole) of ethylene glycol, 0.02 g of para-toluenesulfonic acid in 140 ml toluene are reacted to obtain 30 g (55%) of a colorless product; b.p. 112°-116°/1.5 mm. nD20 =1.9999.
[Compound]
Name
dodecyl aldehyde
Quantity
45.56 g
Type
reactant
Reaction Step One
Quantity
17.85 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1>C1(C)C=CC=CC=1>[CH2:5]([CH:15]1[O:4][CH2:1][CH2:2][O:3]1)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:7][CH2:6][CH2:5][CH2:10][CH3:9]

Inputs

Step One
Name
dodecyl aldehyde
Quantity
45.56 g
Type
reactant
Smiles
Step Two
Name
Quantity
17.85 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0.02 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCC)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 226213.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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